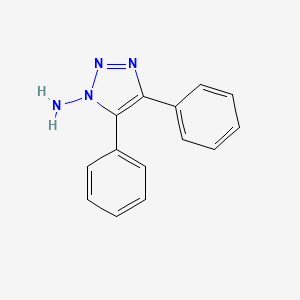

4,5-diphenyltriazol-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyltriazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-18-14(12-9-5-2-6-10-12)13(16-17-18)11-7-3-1-4-8-11/h1-10H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKDZCUPSSYZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=N2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297145 | |

| Record name | 4,5-Diphenyl-1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40788-61-2 | |

| Record name | NSC114497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1H-1,2,3-triazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Diphenyltriazol 1 Amine and Analogous Triazole Derivatives

Classical Approaches to Triazole Scaffold Construction

The traditional methods for synthesizing triazole rings often involve condensation and subsequent cyclization of acyclic precursors. These methods, while foundational, have been refined over the years to improve yields and expand their substrate scope.

Pellizzari Reaction and its Modern Adaptations

The Pellizzari reaction, first reported by Guido Pellizzari in 1911, is a classical method for the synthesis of 1,2,4-triazole (B32235) derivatives. wikipedia.org The reaction involves the condensation of an amide with a hydrazide, typically under heating, to form the triazole ring. wikipedia.orgscispace.comimist.ma For instance, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. imist.ma

The mechanism initiates with a nucleophilic attack by the hydrazide nitrogen on the amide's carbonyl carbon. wikipedia.org This is followed by a series of condensation steps involving the elimination of water molecules to facilitate the intramolecular cyclization and subsequent aromatization to the stable 1,2,4-triazole ring. wikipedia.org

Condensation Reactions Involving Amines and Nitrogen Sources

A broad range of condensation reactions serves as a versatile platform for constructing triazole rings, utilizing various combinations of amines and other nitrogen-containing starting materials. ebsco.com These reactions are fundamental in forming the necessary carbon-nitrogen and nitrogen-nitrogen bonds of the heterocyclic core. nih.govfrontiersin.org

Hydrazones and hydrazines are common precursors in these syntheses. nih.govfrontiersin.org For example, 1,2,4-triazoles can be synthesized from hydrazines and formamide (B127407) under microwave irradiation without a catalyst. organic-chemistry.org Another approach involves the oxidative condensation of hydrazones with aliphatic amines, catalyzed by iodine, to produce 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The synthesis of imines is often a key intermediate step in these multi-component reaction cascades. organic-chemistry.orgrsc.org

Multi-component reactions (MCRs) offer an efficient pathway to complex triazoles from simple starting materials in a single pot. Aniline derivatives, for instance, can be converted directly into 1-aryl 1,2,4-triazoles in a multicomponent process. organic-chemistry.org Similarly, the condensation of amidines with various partners provides access to the triazole skeleton. nih.govfrontiersin.org A copper-catalyzed reaction of amidines and trialkylamines under air can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond formation. mdpi.com The reaction of 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine (B128534) can unexpectedly yield 3-(phenylazo)-1,2,4-triazoles, proceeding through a mesoionic intermediate. nih.gov

The strategic choice of reactants allows for the synthesis of diversely substituted triazoles. For example, a three-component reaction of a 1,3-dicarbonyl compound, a primary amine, and tosyl azide (B81097) can yield 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org The reaction proceeds through the formation of an enamine intermediate, which then undergoes a 1,3-dipolar cycloaddition with the azide. beilstein-journals.org

[3+2] Cycloaddition Reactions in Triazole Synthesis

The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne, is arguably the most powerful and widely used method for synthesizing 1,2,3-triazole rings. sci-hub.se This reaction's utility has been immensely expanded through the development of metal-catalyzed and metal-free variants that offer exceptional control over regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstitution

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgnih.gov Independently reported by the groups of Meldal and Sharpless, this reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov This high regioselectivity is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. organic-chemistry.orgnih.gov

The CuAAC reaction is characterized by a massive rate acceleration (10⁷ to 10⁸ fold) compared to the uncatalyzed version and proceeds under mild, often aqueous conditions, tolerating a wide array of functional groups. organic-chemistry.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov A variety of copper sources can be used, including heterogeneous catalysts which offer advantages in terms of catalyst separation and recycling. nih.gov The reaction's robustness and reliability have made it a go-to method in medicinal chemistry, bioconjugation, and materials science. nih.govresearchgate.net For the synthesis of a 4,5-diphenyl substituted triazole via this method, one would theoretically start with diphenylacetylene (B1204595), though the classic CuAAC is most efficient with terminal alkynes.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstitution

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.org This method, developed by Fokin, Jia, and coworkers, typically employs pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes as catalysts. organic-chemistry.orgacs.orgorganic-chemistry.org

A key advantage of RuAAC is its broader alkyne scope compared to CuAAC. organic-chemistry.org Not only do terminal alkynes react to form 1,5-disubstituted products, but internal alkynes also participate efficiently, yielding fully substituted 1,4,5-triazoles. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This makes RuAAC a valuable tool for creating highly decorated triazole scaffolds. The proposed mechanism differs from CuAAC and is thought to proceed via the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to release the triazole product. organic-chemistry.org The reaction of diphenylacetylene with an azide source under RuAAC conditions would be a direct route to a 1-substituted-4,5-diphenyl-1,2,3-triazole.

Table 1: Comparison of Catalytic Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Product Regioselectivity | 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgnih.gov | 1,5-disubstituted 1,2,3-triazoles organic-chemistry.orgacs.org |

| Alkyne Substrate Scope | Primarily terminal alkynes nih.gov | Terminal and internal alkynes organic-chemistry.orgorganic-chemistry.org |

| Common Catalysts | Cu(I) salts, often generated in situ from Cu(II) + reductant organic-chemistry.org | [CpRuCl] complexes (e.g., CpRuCl(COD)) organic-chemistry.org |

| Mechanistic Hallmark | Involves copper acetylide intermediates nih.gov | Involves a ruthenacycle intermediate organic-chemistry.org |

Metal-Free [3+2] Cycloaddition Strategies

To circumvent potential issues of metal toxicity or contamination, particularly in biological applications, significant effort has been devoted to developing metal-free [3+2] cycloaddition strategies. acs.orgnih.gov These methods rely on activating the reactants through other means, such as strain, electronics, or organocatalysis.

One approach is the use of electron-poor alkenes instead of alkynes. For example, a regioselective synthesis of 1,2,3-triazoles can be achieved through the cycloaddition of vinyl sulfones with sodium azide, a reaction that can be significantly accelerated by microwave irradiation. acs.org Organocatalysis provides another powerful metal-free avenue. An enolate-mediated organocatalytic [3+2] cycloaddition of enones with various azides has been reported to occur at room temperature, yielding functionally rich triazoles. rsc.org Similarly, DBU has been used to catalyze a domino β-azidation/[3+2] cycloaddition to create fused triazole systems under mild conditions. acs.org

Acid can also be used to promote intramolecular [3+2] azide-alkyne cycloadditions, generating fused triazole heterocycles without the need for a metal catalyst. researchgate.net These diverse metal-free methods provide valuable alternatives to the more common catalytic reactions, expanding the toolkit for synthesizing triazoles with a broad range of functionalities and substitution patterns. nih.govthieme-connect.combohrium.com

Table 2: Examples of Metal-Free [3+2] Cycloaddition Conditions

| Reactants | Catalyst/Promoter | Key Feature | Reference(s) |

|---|---|---|---|

| Alkynylated Cyclohexadienone + TMSN₃ | DBU / Et₃N | Domino β-azidation/[3+2] cycloaddition at room temperature. | acs.org |

| Vinyl Sulfone + Sodium Azide | Microwave Irradiation | Solid-phase synthesis of 4,5-disubstituted-1,2,3-triazoles. | acs.org |

| Enones + Vinyl/Alkyl/Aryl Azides | Amine (Organocatalyst) | Enolate-mediated cycloaddition at room temperature. | rsc.org |

| ω-Azidoalkynes | Acid (e.g., TsOH) | Intramolecular cycloaddition to form fused triazoles. | researchgate.net |

Green Chemistry Approaches in Triazole Synthesis

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become an established method for accelerating chemical reactions, offering benefits such as reduced usage of hazardous chemicals, enhanced energy efficiency, and dramatically shorter reaction times. rsc.org This technique has been successfully applied to the synthesis of a wide array of 1,2,4-triazole derivatives.

For instance, a green synthetic protocol for 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was developed using microwave irradiation. This approach reduced the reaction time to a mere 5 minutes, achieving an impressive yield of 96%. nih.gov Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of hydrazines with amide derivatives was completed in just one minute under microwave heating, with an 85% yield, a stark contrast to the 4+ hours required by conventional methods. nih.govresearchgate.net Another efficient, catalyst-free microwave-assisted method involves the reaction of hydrazines and formamide, which produces substituted 1,2,4-triazoles in good to excellent yields (54-81%) with short reaction times. researchgate.net

The table below illustrates the efficiency of microwave-assisted synthesis compared to conventional heating for selected 1,2,4-triazole derivatives.

| Product | Method | Reaction Time | Yield |

| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives nih.gov | Microwave | 10–25 min | 97% |

| Conventional | 290 min | 78% | |

| 1,3,5-trisubstituted-1,2,4-triazoles nih.gov | Microwave | 1 min | 85% |

| Conventional | > 4 hours | - | |

| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives nih.gov | Microwave | 5 min | 96% |

| Conventional | - | - |

Ultrasound Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and environmentally friendly synthetic route. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. asianpubs.orgnih.gov

This technique has been effectively used in the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines. The cyclocondensation of compounds like β-enaminones with 5-amino-1,2,4-triazole in acetic acid under ultrasound irradiation at 99°C requires only 5-17 minutes. nih.govresearchgate.netresearchgate.net This method presents several advantages over conventional oil-bath heating, including significantly shorter reaction times, mild conditions, high regioselectivity, and excellent yields. nih.govresearchgate.net For example, the synthesis of 7-aryl-1,2,4-triazolo[1,5-a]pyrimidines under ultrasound irradiation yielded products in the 65% to 96% range, whereas conventional heating required 16 hours of reflux to achieve similar results. researchgate.net

The following table compares the reaction times and yields for the synthesis of 7-aryl-1,2,4-triazolo[1,5-a]pyrimidines using ultrasound versus conventional heating.

| Synthesis Method | Reactants | Reaction Time | Yield |

| Ultrasound Irradiation researchgate.net | β-enaminone and aminotriazole | 17 min | 65% - 96% |

| Conventional Heating researchgate.net | β-enaminone and aminotriazole | 16 hours | 73% - 96% |

Catalyst-Free and Oxidant-Free Methodologies

The development of synthetic protocols that eliminate the need for metal catalysts and external oxidants is a key goal in green chemistry, as it simplifies purification processes and reduces toxic waste.

A notable example is a simple, metal-free method developed for the synthesis of 1,2,3-triazole-N-oxide derivatives. nih.gov This reaction utilizes tert-butyl nitrite (B80452) as a source of nitric oxide (NO) and employs environmentally benign solvents like ethanol (B145695) and water. nih.gov The process avoids any additional catalysts or metals and proceeds under mild conditions. nih.gov This strategy has demonstrated a broad substrate scope, successfully producing various 5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxide derivatives in good yields. nih.gov

Furthermore, a catalyst-free approach for synthesizing substituted 1,2,4-triazoles has been achieved through the microwave-assisted reaction of hydrazines with formamide, highlighting a dual advantage of being both catalyst-free and rapid. researchgate.net

The table below shows the yields for various catalyst-free synthesized 1,2,3-triazole-N-oxide derivatives.

| Phenylhydrazine Hydrochloride Substituent | Yield (%) |

| p-Cl nih.gov | 57% |

| p-F nih.gov | 83% |

Regioselective Synthesis of 4,5-Diphenyltriazol-1-amine Isomers

Regioselectivity refers to the preferential formation of one constitutional isomer over others in a chemical reaction. In the synthesis of substituted triazoles, controlling the regiochemistry is crucial for obtaining the desired product with specific properties.

A highly regioselective approach has been developed for the synthesis of 5-trifluoromethyl 1,2,4-triazoles. mdpi.com This method involves a [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chloride) with trifluoroacetonitrile. mdpi.com The reaction proceeds with exclusive regioselectivity under mild conditions, tolerates various functional groups, and is scalable, making it synthetically valuable. mdpi.com Optimization of the reaction conditions, particularly the base and solvent, was key to achieving high yields. mdpi.com

Another example of a highly regioselective method is the synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org This process uses α-fluoronitroalkenes as stable synthetic surrogates for highly elusive α-fluoroalkynes in a [3+2] cycloaddition with organic azides, providing a novel route to this specific isomer. rsc.org The regioselectivity in the cycloaddition of 9-bromoanthracene (B49045) with various dienophiles under microwave conditions has also been studied, where the steric and electronic properties of the substituents on the dienophile were found to play a significant role in determining the ratio of ortho to meta isomers. jksus.org

The following table summarizes the optimized conditions for the regioselective synthesis of a 5-trifluoromethyl 1,2,4-triazole.

| Reactant 1 (equiv) | Reactant 2 (equiv) | Base (equiv) | Solvent | Yield of 3a |

| 2a (1.5) mdpi.com | 1 (1.0) | NEt₃ (3.0) | CH₂Cl₂ | 83% |

Mechanistic Investigations of Reactions Involving 4,5 Diphenyltriazol 1 Amine and Its Amine Moiety

Elucidation of Reaction Pathways in Triazole Formation

The synthesis of the 1,2,3-triazole ring is a cornerstone of heterocyclic chemistry, with several mechanistic pathways available for its construction. The specific substitution pattern of 4,5-diphenyltriazol-1-amine dictates the plausible synthetic routes.

The most fundamental and widely recognized method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole and a dipolarophile to generate a five-membered heterocyclic ring. wikipedia.orgnih.gov

In the context of triazole formation, the reaction typically occurs between an organic azide (B81097) (the 1,3-dipole) and an alkyne (the dipolarophile). nih.govbeilstein-journals.org The mechanism is a concerted, pericyclic process where the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile participate in a [4πs + 2πs] cycloaddition. organic-chemistry.org This concerted nature ensures a high degree of stereospecificity. organic-chemistry.orgnih.gov

For the formation of a 1,4,5-trisubstituted triazole like this compound, the reaction would conceptually involve a substituted azide and a disubstituted alkyne. For instance, the reaction could proceed between a hydrazine-derived 1,3-dipole and diphenylacetylene (B1204595). The regioselectivity of the thermal Huisgen cycloaddition can be low, often yielding a mixture of isomers. beilstein-journals.org However, advancements such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provide excellent regiocontrol, typically favoring the 1,4-disubstituted product, though variations exist for synthesizing more complex patterns. beilstein-journals.org

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Triazole Synthesis

| Feature | Description | Reference |

| Reaction Type | Pericyclic, [4+2] Cycloaddition | organic-chemistry.org |

| Reactants | 1,3-Dipole (e.g., Azide) and Dipolarophile (e.g., Alkyne) | wikipedia.orgnih.gov |

| Mechanism | Generally concerted and stereospecific | organic-chemistry.org |

| Product | Five-membered heterocycle (1,2,3-Triazole) | wikipedia.org |

| Regioselectivity | Can be low in thermal reactions but is high in catalyzed versions (e.g., CuAAC) | beilstein-journals.org |

Beyond direct cycloaddition, the triazole ring system can be constructed through multi-step sequences, including cascade and oxidative cyclization reactions. These methods often utilize different starting materials and proceed through distinct intermediates.

Oxidative Cyclization: This approach involves the formation of the heterocyclic ring via an oxidation-induced cyclization step. A common strategy is the oxidative cyclization of aldehyde semicarbazones. researchgate.net For instance, treatment of a suitable semicarbazone with an oxidizing agent like lead dioxide can yield 2,4-dihydro-1,2,4-triazol-3-ones. researchgate.net A plausible pathway to a structure related to this compound could involve the oxidative cyclization of a hydrazone derivative of benzil.

Another relevant strategy is the iodine/TBHP-mediated oxidative cascade cyclization. rsc.org While demonstrated for oxazole (B20620) synthesis from vinyl azides and benzylamines, a similar mechanistic principle could be applied to triazole synthesis. rsc.org This involves C-N and C-X (X = N) bond formations in a consecutive manner under oxidative conditions. rsc.org Similarly, PIFA-initiated oxidative 5-exo-trig cyclization is a known method for creating fused heterocyclic systems, highlighting the utility of oxidation to trigger ring formation. beilstein-journals.orgmdpi.com

Cascade Reactions: These processes involve multiple bond-forming events occurring in a single pot, often triggered by a single event. A three-component reaction between aldehydes, hydrazines, and azodicarboxylates can produce substituted triazolinones through a proposed cascade mechanism. researchgate.net Such multicomponent reactions are efficient and can build molecular complexity rapidly from simple, readily available substrates. researchgate.net

The mechanism of [3+2] cycloadditions, particularly those involving polar components, has been a subject of detailed investigation. While the concerted Huisgen mechanism is widely accepted, stepwise pathways involving zwitterionic intermediates have also been proposed, especially when reactants are highly polarized or stabilized by certain substituents. mdpi.comnih.gov

A zwitterionic intermediate is a neutral molecule carrying both a positive and a negative formal charge on different atoms. In the context of triazole formation from azides and alkynes, a stepwise mechanism would involve the initial nucleophilic attack of the terminal nitrogen of the azide onto one of the sp-hybridized carbons of the alkyne. This would form a vinyl anion and a diazonium cation, constituting a zwitterionic intermediate. Subsequent intramolecular cyclization would then form the triazole ring.

However, computational studies using Molecular Electron Density Theory have challenged the existence of stable zwitterionic intermediates in many [3+2] cycloaddition reactions. mdpi.com For the reaction between aryl azides and ethyl propiolate, investigations found that the process proceeds via a polar but single-step mechanism, and attempts to locate a stable zwitterionic intermediate were unsuccessful. mdpi.com While the formation of zwitterions in "extended" conformations was found to be possible on parallel reaction pathways, these routes were kinetically and thermodynamically disfavored. mdpi.com The analysis suggests that such cycloadditions often proceed through a two-stage, one-step mechanism rather than a true stepwise pathway involving a discrete zwitterionic intermediate. mdpi.com

Reactivity of the Triazolamine Nitrogen Center

The exocyclic amine group attached to the N1 position of the triazole ring is a key functional handle that dictates much of the compound's subsequent chemistry.

Like most primary amines, the nitrogen atom of the amine moiety in this compound possesses a lone pair of electrons, rendering it nucleophilic. byjus.commsu.edu This nucleophilicity allows it to react with a variety of electrophiles. msu.edu The reactivity is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com

The general trend for amine nucleophilicity increases from primary to secondary amines, but is highly sensitive to steric bulk. masterorganicchemistry.com The electronic properties of the 4,5-diphenyltriazole ring system will also modulate the nucleophilicity of the attached amine.

Key nucleophilic reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in an SN2 fashion to form secondary or tertiary amines, and eventually quaternary ammonium (B1175870) salts. msu.edu

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. msu.edu This is a common method to protect the amine group or to introduce new functional groups.

Imine Formation: Reaction with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (Schiff bases). libretexts.org This reaction proceeds through a carbinolamine intermediate which then dehydrates to yield the C=N double bond. libretexts.org

Table 2: Representative Nucleophilic Reactions of the Triazolamine Moiety

| Reaction Type | Electrophile | Product Type | Mechanistic Notes | Reference |

| Alkylation | Alkyl Halide (R-X) | Substituted Amine | SN2 displacement | msu.edu |

| Acylation | Acid Chloride (R-COCl) | Amide | Nucleophilic acyl substitution | msu.edu |

| Imine Formation | Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) | Nucleophilic addition followed by elimination of water | libretexts.org |

| Reaction with Isocyanates | Isocyanate (R-N=C=O) | Urea Derivative | Nucleophilic addition to the carbonyl carbon |

While the amine nitrogen is primarily nucleophilic, it can be attacked by strong electrophiles. "Electrophilic activation" can refer to reactions that transform the amine into a different, more reactive group or a group that influences the molecule's reactivity in a new way.

A classic example of an electrophilic substitution reaction at a nitrogen center is the reaction of primary amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. msu.edu The active electrophile is the nitrosonium ion (NO⁺). msu.edu

The reaction of this compound with nitrous acid would lead to the formation of a diazonium salt. This process involves the electrophilic attack of the nitrosonium ion on the nucleophilic amine nitrogen, followed by a series of proton transfers and the elimination of water to yield the highly reactive triazolyldiazonium ion.

Aryl diazonium salts are exceptionally useful synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas, N₂). msu.edu This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer-type reactions, enabling the introduction of groups such as halides, cyanide, hydroxyl, and even hydrogen (reductive deamination). msu.edu This conversion dramatically alters the chemical nature of the nitrogen center, "activating" it for a broad range of subsequent transformations.

Furthermore, the triazolamine group as a whole acts as a substituent on the two phenyl rings. The amine portion is strongly activating for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of an attached benzene (B151609) ring. byjus.com However, in this molecule, the influence is transmitted through the triazole ring, which has its own complex electronic effects, potentially directing substitution on the C4 and C5 phenyl groups.

Mechanisms of Functionalization and Derivatization Reactions

Nucleophilic Substitution Reactions with Halogenated Compounds

The primary amine group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions with halogenated compounds, such as haloalkanes. The reaction generally proceeds via an S(_N)2 mechanism, particularly with primary and secondary haloalkanes.

The mechanism involves the direct attack of the amine's lone pair on the electrophilic carbon atom of the haloalkane, which bears a partial positive charge (δ+) due to the electronegativity of the halogen. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, with the halogen leaving as a halide ion.

A common issue with this reaction is over-alkylation. savemyexams.comchemguide.co.uk The primary amine product formed is also nucleophilic and can react further with the haloalkane to form a secondary amine. This secondary amine can, in turn, react to form a tertiary amine, and finally, a quaternary ammonium salt. chemguide.co.uk To favor the formation of the primary amine product, a large excess of the initial amine (this compound in this case) is typically used. savemyexams.com

The general steps of the initial nucleophilic substitution are:

Nucleophilic Attack: The lone pair of the nitrogen on this compound attacks the δ+ carbon of the haloalkane.

Transition State: A five-coordinate transition state is formed where the N-C bond is forming and the C-X (halogen) bond is breaking.

Product Formation: The halide ion is expelled, and a protonated amine (an ammonium salt) is formed. A subsequent deprotonation step, often by another molecule of the amine acting as a base, yields the final N-substituted product. savemyexams.com

Acylation and Amide Formation Mechanisms

The amine group of this compound can be readily acylated to form amides. Acylating agents such as acyl chlorides or acid anhydrides are commonly used. These reactions typically proceed through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk

When reacting with an acyl chloride, the mechanism is as follows:

Nucleophilic Addition: The lone pair of the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the π bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is eliminated. chemguide.co.uk

Deprotonation: A base, often another molecule of the amine or a non-nucleophilic base added to the reaction mixture, removes the proton from the nitrogen atom to give the final, neutral N-substituted amide product. chemguide.co.uk

A similar mechanism occurs with acid anhydrides, where the leaving group is a carboxylate ion. These reactions are generally very efficient for forming stable amide bonds. youtube.com

Reductive Amination Pathways

Reductive amination is a versatile method for forming C-N bonds and can be applied to this compound to introduce alkyl groups. This reaction involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent. d-nb.infomasterorganicchemistry.comchemistrysteps.com

The pathway generally involves two main stages:

Imine or Enamine Formation: The amine first reacts with the carbonyl compound to form an imine (from an aldehyde or ketone) or an enamine (from a ketone with an α-hydrogen). This initial reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates. chemistrysteps.comyoutube.com

Reduction: The imine or iminium ion intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.comchemistrysteps.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)). These reagents are selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.comyoutube.com

Kinetic Studies of Reactions Involving this compound

While specific quantitative kinetic data for reactions of this compound are not available in the reviewed literature, the following sections discuss the general principles of determining reaction rates and analyzing rate-limiting steps for the types of reactions it undergoes.

Experimental Determination of Reaction Rates

The rates of the reactions discussed above can be experimentally determined using various techniques. A common method is to monitor the change in concentration of a reactant or product over time. This can be achieved through:

Spectroscopic Methods: If a reactant or product has a distinct absorption in the UV-Visible or IR spectrum, spectrophotometry can be used to follow the reaction progress.

Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the reaction mixture at different time points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The change in the signal intensity of specific protons or carbons in the reactants and products can be monitored over time to determine the reaction rate.

Table 1: General Factors Influencing Reaction Rates of Amines

| Reaction Type | Key Influencing Factors | Expected Effect on Rate |

| Nucleophilic Substitution | Steric hindrance around the amine nitrogen and the electrophilic carbon. | Increased steric hindrance decreases the reaction rate. masterorganicchemistry.com |

| Nucleophilicity of the amine. | More nucleophilic amines react faster. masterorganicchemistry.com | |

| Nature of the leaving group in the haloalkane. | Better leaving groups (e.g., I > Br > Cl) lead to faster reactions. | |

| Acylation | Electrophilicity of the carbonyl carbon in the acylating agent. | More electrophilic acylating agents (acyl chlorides > acid anhydrides) react faster. |

| Basicity and nucleophilicity of the amine. | More nucleophilic amines generally react faster. | |

| Reductive Amination | Reactivity of the carbonyl compound. | Aldehydes are generally more reactive than ketones. chemistrysteps.com |

| pH of the reaction medium. | The rate is often pH-dependent, as acid catalysis is involved in imine formation. youtube.com | |

| Strength of the reducing agent. | A reducing agent that is selective for the iminium ion is crucial for good yields. masterorganicchemistry.com |

Analysis of Rate-Limiting Steps and Transition States

Understanding the rate-limiting step and the structure of the transition state is crucial for elucidating the reaction mechanism.

Nucleophilic Substitution (S(_N)2): In an S(_N)2 reaction, the process is concerted, meaning there is only one step and one transition state. savemyexams.com The rate is dependent on the concentration of both the amine and the haloalkane. The transition state involves a partially formed C-N bond and a partially broken C-X bond. Computational chemistry can be a powerful tool to model the geometry and energy of this transition state. ims.ac.jp

Acylation (Nucleophilic Addition-Elimination): This reaction involves a two-step mechanism with a tetrahedral intermediate. The rate-limiting step can be either the initial nucleophilic attack of the amine on the carbonyl group or the collapse of the tetrahedral intermediate to expel the leaving group. The nature of the reactants and reaction conditions determine which step is slower. For highly reactive acyl chlorides, the initial addition is often the rate-determining step.

Reductive Amination: The rate-limiting step in reductive amination can be either the formation of the imine/iminium ion or the subsequent reduction step. The pH of the medium is critical; imine formation is generally favored under slightly acidic conditions, but the reducing agent must also be effective at that pH. If the reduction is slow, the imine intermediate might be susceptible to side reactions.

Advanced Spectroscopic and Crystallographic Structural Analysis of 4,5 Diphenyltriazol 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map of 4,5-diphenyltriazol-1-amine can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the protons of the N-amine group.

The ten protons of the two phenyl groups are anticipated to resonate in the aromatic region, typically between δ 7.2 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the electronic effects of the triazole ring and any restricted rotation between the rings. The protons on the phenyl group at C5 may be slightly deshielded compared to those on the phenyl group at C4 due to the proximity of the N1-amine.

The primary amine (-NH₂) protons are expected to appear as a broad singlet. The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding, but a typical range is between δ 5.0 and 6.7 ppm for related 1,2,4-triazol-5-amine structures. rsc.org The signal's broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or trace amounts of water.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl H's | 7.20 - 8.00 | Multiplet (m) | 10H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

The spectrum of this compound should display signals for the two distinct carbons of the triazole ring and the carbons of the two phenyl groups. The triazole ring carbons, C4 and C5, are expected to appear significantly downfield, likely in the range of δ 145 to 160 ppm, which is characteristic for carbons in heteroaromatic systems. nih.gov For the closely related 1,3-diphenyl-1H-1,2,4-triazol-5-amine, the triazole carbons resonate at approximately δ 159.4 and 154.2 ppm. rsc.org

The phenyl ring carbons will produce a set of signals between δ 125 and 140 ppm. This includes four signals for the ortho, meta, para, and ipso-carbons of each unique phenyl ring. The ipso-carbons, directly attached to the triazole ring, are expected to be in the δ 130-138 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C4/C5 | 145 - 160 |

| Phenyl C-H | 125 - 130 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within each of the two phenyl rings, confirming the ortho, meta, and para relationships of the aromatic protons. No correlation would be expected between the amine protons and the phenyl protons, confirming their separation.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, each aromatic C-H signal in the ¹³C spectrum would show a cross-peak to its corresponding proton in the ¹H spectrum. The quaternary carbons (C4, C5, and the two ipso-carbons) would be absent from this spectrum, aiding in their identification.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule. Key expected correlations would include:

Cross-peaks from the ortho-protons of each phenyl ring to the triazole carbon (C4 or C5) to which the ring is attached.

Correlations from the ortho-protons of the phenyl rings to the other carbon within the same ring (e.g., ortho-H to ipso-C), confirming ring assignments.

A potential, though often weak, correlation from the amine (-NH₂) protons to the triazole carbons (C4 and C5), which would definitively prove the N-amino structure.

These 2D NMR techniques, when used in combination, provide a powerful and conclusive method for the complete structural elucidation of this compound. mdpi.com

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a sample-specific reference standard. The technique relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

To determine the purity of a synthesized batch of this compound, a known mass of an internal standard (e.g., maleic anhydride (B1165640), dimethyl sulfone) would be added to a precisely weighed sample of the compound. The ¹H NMR spectrum is then acquired under specific conditions that ensure a uniform response for all signals, primarily involving a long relaxation delay (D1). The purity is calculated using the following equation:

Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (m_cal / mₓ) * P_cal

Where:

I = Integrated area of the signal

N = Number of protons generating the signal

M = Molar mass

m = Weighed mass

P = Purity

x = Analyte (this compound)

cal = Calibrant (internal standard)

This method can also be used to monitor the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the relative integrals of signals from the starting materials and the product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C=N and C-N bonds of the triazole ring, and the C=C and C-H bonds of the phenyl groups.

Amine Group (N-H): As a primary amine (R-NH₂), it should exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region. nih.gov These correspond to the asymmetric and symmetric N-H stretching vibrations. A medium to strong N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. researchgate.net A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ range. researchgate.net

Triazole Ring: The C=N stretching vibrations of the triazole ring typically appear in the 1610-1500 cm⁻¹ region. nih.govnih.gov C-N stretching vibrations are expected in the 1350-1250 cm⁻¹ range. researchgate.net

Phenyl Groups: Aromatic C-H stretching vibrations are usually seen as a group of sharp bands just above 3000 cm⁻¹. The characteristic aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region and can sometimes overlap with the triazole ring vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |

| Primary Amine | N-H Bend | 1650 - 1580 | Medium - Strong |

| Primary Amine | N-H Wag | 910 - 665 | Broad, Strong |

| Triazole/Phenyl | C=N / C=C Stretch | 1610 - 1450 | Medium - Strong |

| Triazole/Aromatic | C-N / C-C Stretch | 1350 - 1250 | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Weak - Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation under ionization. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of a molecule with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's exact mass, which in turn enables the unambiguous calculation of its elemental formula. bioanalysis-zone.commeasurlabs.com For this compound, with the molecular formula C₁₄H₁₂N₄, HR-MS analysis is critical to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This high level of accuracy helps to distinguish the target compound from other molecules that might have the same nominal mass. bioanalysis-zone.com

Interactive Table: Theoretical Exact Mass Calculation for this compound (C₁₄H₁₂N₄)

| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 14 | 12.00000 | 168.00000 |

| Hydrogen (H) | 12 | 1.00783 | 12.09396 |

| Nitrogen (N) | 4 | 14.00307 | 56.01228 |

| Total | 236.10624 |

The study of fragmentation pathways provides deep insights into a molecule's structure and stability. nih.gov When subjected to ionization in a mass spectrometer, this compound will break apart in a predictable manner, and the resulting fragment ions are detected. The pattern of these fragments serves as a molecular fingerprint. The knowledge of these pathways is highly useful for structural confirmation and for distinguishing between isomers. nih.govnih.gov

Based on the structure of this compound, several key fragmentation pathways can be postulated:

α-Cleavage: A common fragmentation for amines involves the cleavage of the bond alpha to the nitrogen atom. libretexts.org In this case, the N-N bond between the triazole ring and the amine group is susceptible to cleavage.

Ring Cleavage: The triazole ring can undergo cleavage, often involving the loss of a stable nitrogen molecule (N₂).

Loss of Phenyl Groups: Fragmentation can occur via the loss of one or both phenyl substituents.

Interactive Table: Postulated Mass Spectrometry Fragments of this compound

| Postulated Fragment Ion | Molecular Formula | m/z (Nominal) | Description of Fragmentation |

| [M-NH₂]⁺ | C₁₄H₁₀N₃⁺ | 220 | Loss of the amino group |

| [M-N₂]⁺ | C₁₄H₁₂N₂⁺ | 220 | Loss of a nitrogen molecule from the triazole ring |

| [Diphenylacetylene]⁺ | C₁₄H₁₀⁺ | 178 | Loss of the N₃H₂ moiety |

| [C₆H₅CN]⁺ | C₇H₅N⁺ | 103 | Formation of benzonitrile (B105546) fragment |

| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Loss of a phenyl group |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction analysis of this compound would reveal the precise spatial arrangement of its atoms. The triazole ring is expected to be largely planar. However, due to steric hindrance between the two bulky phenyl groups, they are likely to be twisted out of the plane of the central triazole ring. The key structural parameters determined would be the dihedral angles between the planes of the phenyl rings and the triazole ring. Furthermore, the analysis provides exact measurements of all bond lengths and angles within the molecule.

Interactive Table: Representative Bond Geometries Expected for this compound

| Bond Type | Expected Length (Å) | Angle Type | Expected Angle (°) |

| C-C (Aromatic) | 1.39 - 1.41 | C-C-C (Aromatic) | ~120 |

| C-N (in Triazole) | 1.32 - 1.38 | N-N-C (in Triazole) | ~105-110 |

| N-N (in Triazole) | 1.35 - 1.40 | C-N-N (in Triazole) | ~105-110 |

| N-N (Exocyclic) | ~1.42 | C-N-NH₂ | ~115-120 |

| N-H (Amine) | ~1.01 | H-N-H | ~109 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. ias.ac.in For this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This facilitates the formation of robust N-H···N hydrogen bonding networks, which are a dominant force in directing the supramolecular architecture. researchgate.net These hydrogen bonds could link molecules into dimers, one-dimensional chains, or two-dimensional sheets.

Interactive Table: Summary of Potential Supramolecular Interactions

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

| Hydrogen Bonding | Amine group (N-H) | Triazole Nitrogen (N) | Primary driver of crystal packing, forms ordered networks |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes the structure through aromatic interactions |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. This can arise from different patterns of hydrogen bonding or π-π stacking.

Given the presence of flexible phenyl groups and multiple sites for hydrogen bonding, this compound has the potential to exhibit polymorphism. Each polymorphic form would be a distinct crystalline solid with different physical properties, such as melting point, density, and solubility. The existence of different crystal isoforms could be investigated and confirmed by comparing the X-ray diffraction patterns of crystals grown under various conditions.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies focused solely on the chemical compound “this compound.” Research and computational data are available for various isomers, such as 1,4-diphenyl-1H-1,2,3-triazol-5-amine and derivatives of 1,2,4-triazole (B32235), but not for the specific 4,5-diphenyl-1H-1,2,3-triazol-1-amine structure.

Therefore, it is not possible to provide a detailed, scientifically accurate article with the requested data tables and in-depth research findings for the specified sections and subsections. The creation of such an article would require non-existent data and would not meet the standards of scientific accuracy.

Computational Chemistry and Theoretical Studies of 4,5 Diphenyltriazol 1 Amine

Quantum Chemical Modeling of Reaction Mechanisms

Catalytic Effects in Triazole Synthesis

While direct studies on the catalytic effects of 4,5-diphenyltriazol-1-amine are not extensively documented, the broader family of triazoles is central to various catalytic processes, most notably in "click chemistry." mdpi.com The synthesis of 1,2,3-triazoles is often achieved through catalyst-mediated cycloaddition reactions. mdpi.com

Computational models, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the mechanisms of these catalytic cycles. frontiersin.orgacs.org For instance, DFT calculations at the B3LYP/6-31G* level of theory can be used to validate stationary points and transition states in reaction pathways, ensuring that minima and transition states have the correct number of imaginary frequencies. arabjchem.org Theoretical studies help in understanding how different catalysts, such as copper (I) and ruthenium (II), influence the regioselectivity of triazole synthesis, leading to either 1,4- or 1,5-disubstituted products. mdpi.com

| Computational Method | Application in Triazole Synthesis | Key Insights |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles | Validation of transition states, understanding regioselectivity acs.orgarabjchem.org |

| QSAR Modeling | Design of new triazole derivatives | Correlation of structural features with catalytic/biological activity frontiersin.orgarabjchem.org |

| Molecular Docking | Prediction of inhibitor-enzyme interactions | Identification of key binding modes and interactions nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of dynamic behavior of triazole systems | Assessment of complex stability and conformational changes nih.govmdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules like this compound over time. nih.gov These simulations provide a detailed view of the conformational landscape and the flexibility of the molecule, which are critical for its function. nih.gov

The conformational dynamics of this compound are dictated by the rotational freedom of the two phenyl groups and the amino substituent attached to the triazole core. MD simulations can track the dihedral angles of these groups to map out the accessible conformations and the energy barriers between them. plos.org The interaction with the surrounding solvent molecules, often modeled explicitly in simulations, also plays a significant role in stabilizing certain conformations. mdpi.commdpi.com

The stability of the simulated system is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. arabjchem.org A stable RMSD indicates that the molecule has reached an equilibrium state within the simulation timescale. arabjchem.orgnih.gov Analysis of the trajectory can reveal transient conformations that may be important for catalytic activity or intermolecular interactions. nih.govelifesciences.org For instance, the orientation of the phenyl rings can influence π-π stacking interactions with other molecules.

Theoretical Insights into Molecular Interactions

Theoretical calculations are indispensable for understanding the intricate network of interactions that govern the properties of this compound at the molecular level.

Non-covalent interactions (NCIs) are fundamental to the structure and function of molecular systems, including those involving this compound. wikipedia.org These interactions, which include hydrogen bonds, van der Waals forces, and π-effects, are typically weaker than covalent bonds but collectively play a crucial role in molecular recognition and self-assembly. wikipedia.orgjussieu.fr

The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. beilstein-journals.org The phenyl groups are capable of engaging in π-π stacking and cation-π interactions. wikipedia.org Computational methods like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions based on the electron density and its derivatives. jussieu.fr

| Type of Interaction | Potential Site on this compound | Typical Energy (kcal/mol) |

| Hydrogen Bonding | Amino group (donor), Triazole nitrogens (acceptors) | 1-5 wikipedia.org |

| π-π Stacking | Phenyl rings | ~1-2 wikipedia.org |

| Van der Waals Forces | Entire molecule | Dispersed wikipedia.org |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. rsc.orgnih.gov By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. researchgate.netnih.gov For a molecule like this compound, this analysis would highlight the importance of H···H, C···H, and N···H contacts. researchgate.net

Interaction energy decomposition analysis, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT) or through DFT-based approaches, allows for the partitioning of the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, induction, and dispersion. beilstein-journals.org This provides a deeper understanding of the nature of the forces holding the molecules together. For instance, it can reveal whether an interaction is primarily driven by electrostatic attraction or by dispersion forces.

Development and Validation of Computational Models for Triazole Systems

The development and validation of robust computational models are essential for accurately predicting the properties and behavior of triazole systems. frontiersin.orgarabjchem.org These models are often based on quantum mechanical methods like DFT or semi-empirical methods, as well as classical force fields used in MD simulations. nih.govresearchgate.net

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. frontiersin.orgresearchgate.net For example, the B3LYP functional with a 6-311G(d,p) basis set is a common choice for geometry optimization and electronic structure calculations of organic molecules. frontiersin.org Validation of these models is typically achieved by comparing the calculated properties, such as geometric parameters, vibrational frequencies, and electronic spectra, with experimental data where available. jksus.org

For larger systems or longer timescale simulations, classical force fields are employed. nih.gov The parameters for these force fields are often derived from quantum mechanical calculations and validated against experimental data for small molecules. The accuracy of these models is crucial for reliable predictions in drug design, materials science, and catalysis. frontiersin.orgarabjchem.org

Modification of the Amine Functionality

The primary amine group attached to the N1 position of the triazole ring is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and condensation reactions to form Schiff bases.

The primary amine of this compound is expected to readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents, respectively. These reactions would lead to the formation of corresponding amides and sulfonamides. While direct experimental data for this compound is not prevalent in the provided search results, the reactivity can be inferred from the general behavior of primary amines.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base would yield N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)amides. The reaction conditions would likely involve an inert solvent and a base to neutralize the hydrogen halide byproduct.

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base like pyridine would produce N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)sulfonamides. The synthesis of 4-sulfonyl-1,2,3-triazoles has been reported through a multi-component reaction, indicating the compatibility of the triazole ring with sulfonyl functionalities nih.gov. While this example pertains to sulfonylation of the triazole ring at the C4 position, it supports the general feasibility of incorporating sulfonyl groups into triazole-containing molecules.

A variety of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been synthesized, demonstrating the successful incorporation of a sulfamate group, which is structurally related to a sulfonamide, onto a triazole-containing scaffold nih.gov.

The amine nitrogen in this compound can be subjected to alkylation, leading to secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for overalkylation and side reactions. However, under controlled conditions, mono- and di-alkylation could be achieved. Reductive amination, a reaction between the amine and a carbonyl compound in the presence of a reducing agent, would provide a more controlled route to N-alkylated derivatives. S-alkylation of a related 4,5-diphenyl-4H-1,2,4-triazole-3-thiol has been successfully performed using a halogenated acetal, demonstrating that alkylation reactions are viable on substituted diphenyltriazole systems mdpi.com.

Quaternization: Exhaustive alkylation of the primary amine would lead to the formation of a quaternary ammonium salt. The quaternization of various amines, including heterocyclic amines, is a well-established reaction, typically achieved by treatment with an excess of an alkylating agent chemijournal.commdpi.com. The reaction of a sugar sulfonate with tertiary amines to form quaternary ammonium salts highlights a general synthetic methodology that could be adapted for the quaternization of derivatives of this compound mdpi.com.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acyl halide/anhydride (B1165640), base | N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)amide |

| Sulfonylation | Sulfonyl chloride, base | N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)sulfonamide |

| Alkylation | Alkyl halide, base (controlled) | N-alkyl-4,5-diphenyl-1H-1,2,3-triazol-1-amine |

| Quaternization | Excess alkyl halide | Trialkyl(4,5-diphenyl-1H-1,2,3-triazol-1-yl)ammonium halide |

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule.

The synthesis of Schiff bases from various 3-amino- and 4-amino-1,2,4-triazoles with a range of aromatic aldehydes has been reported, showcasing the general applicability of this reaction to aminotriazoles nih.govpensoft.netdergipark.org.tr. For instance, Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized by reacting the aminotriazole with different aldehydes chemijournal.comnih.gov. The reaction involves the condensation of the primary amino group with the carbonyl group of the aldehyde nih.gov. A facile sonochemical method has also been developed for the synthesis of Schiff bases derived from aminotriazoles, offering a rapid and efficient alternative to conventional heating nih.gov.

The general reaction to form a Schiff base from this compound would involve reacting it with an aldehyde or ketone, often with azeotropic removal of water to drive the reaction to completion.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aromatic Aldehyde | N-((aryl)methylene)-4,5-diphenyl-1H-1,2,3-triazol-1-amine |

| This compound | Ketone | N-(1-arylethylidene)-4,5-diphenyl-1H-1,2,3-triazol-1-amine |

Functionalization of the Triazole Ring System

The 1,2,3-triazole ring in this compound, while aromatic, can undergo functionalization through various methods, including C-H activation, halogenation, and palladium-catalyzed cross-coupling reactions.

C-H Activation: Direct C-H functionalization is a powerful tool for the modification of heterocyclic systems. For 1,2,3-triazoles, palladium-catalyzed C-H arylation has been shown to be an effective method for introducing aryl groups onto the triazole ring nih.govsemanticscholar.org. This approach provides a direct route to fully substituted triazoles nih.gov. The regioselectivity of C-H activation can often be controlled by directing groups within the molecule sioc-journal.cn. Theoretical studies on the C-H activation of 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives with a palladium acetate (B1210297) catalyst provide mechanistic insights into these transformations researchgate.net.

Halogenation: The triazole ring can be halogenated to introduce synthetically versatile halide substituents. A convenient method for the oxidative halogenation of 4-aryl-1,2,3-triazoles using potassium halides and oxone under transition-metal-free conditions has been developed rsc.org. This allows for the introduction of chloro, bromo, and iodo groups onto the triazole core. The synthesis of 4,5-diiodo-1,2,3-triazolium salts has also been reported, indicating that multiple halogenations on the triazole ring are possible nih.gov.

Halogenated derivatives of the 4,5-diphenyltriazole system can serve as precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base organic-chemistry.orgwikipedia.org. This reaction has been successfully applied to 5-iodo-1,2,3-triazoles, demonstrating its utility for the functionalization of the triazole core researchgate.net. The intramolecular Heck reaction can also be used to construct cyclic systems fused to the triazole ring wikipedia.org.

Sonogashira Coupling: The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes libretexts.org. The Sonogashira coupling has been utilized in the synthesis of various triazole-containing compounds, highlighting its applicability to this heterocyclic system rsc.orgnih.gov.

| Coupling Reaction | Substrates | Catalyst System | Product |

| Heck | Halogenated 4,5-diphenyltriazole, Alkene | Palladium catalyst, Base | Alkenyl-substituted 4,5-diphenyltriazole |

| Sonogashira | Halogenated 4,5-diphenyltriazole, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted 4,5-diphenyltriazole |

Functionalization and Derivatization Strategies for this compound: A Review of Current Analytical Approaches

The analytical characterization of complex organic molecules is a cornerstone of chemical research and development. For the compound this compound, a molecule of interest in various chemical contexts, the application of functionalization and derivatization strategies is crucial for enhancing its detectability and enabling more precise quantification in complex matrices. This article explores the established and potential methodologies for the analytical derivatization of this compound, with a focus on techniques that improve chromatographic separation and spectroscopic analysis, as well as the design principles for novel derivatives.

Emerging Research Directions and Potential Academic Applications of 4,5 Diphenyltriazol 1 Amine

4,5-Diphenyltriazol-1-amine as a Synthetic Building Block

Heterocyclic compounds are among the most important and diverse families of molecular fragments for organic synthesis. sigmaaldrich.com Many serve as "privileged structures" in medicinal chemistry and are present in numerous pharmacologically active compounds. sigmaaldrich.com Within this context, this compound serves as a key building block, providing a rigid scaffold that can be elaborated into more complex structures.

Amino azoles are particularly useful for building fused heterocyclic systems. The inherent chemical properties of the amino group in conjunction with the adjacent nitrogen atoms of the azole ring create a reactive site suitable for cyclization reactions. enamine.net The reaction of amino azoles with various bis-electrophiles is a common and effective strategy for fusing an additional heterocyclic ring onto the azole core. enamine.net

Research has demonstrated that related amino-triazole structures can undergo palladium-catalyzed carbonylative annulation to produce fused quinazolinones in good yields. researchgate.net This type of transformation highlights a pathway where the triazole-amine framework acts as the foundational scaffold for synthesizing important, multi-ring heterocyclic systems in an atom-economical manner. researchgate.net

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, more readily available precursors. chemistry.coachub.edu This process involves theoretically breaking bonds (disconnections) to identify logical synthons, which are idealized fragments, and their corresponding real-world chemical equivalents. chemistry.coachias.ac.in

In the planning of a synthesis for a complex molecule containing a diphenyl-amino-triazole moiety, this compound represents a valuable precursor. A synthetic chemist would identify the core structure as a key fragment that can be disconnected from the larger target molecule. This approach simplifies the synthetic challenge by breaking it down into the assembly of the triazole core and its subsequent connection to other parts of the molecule. The process often starts by transforming the target molecule's structure into a sequence of progressively simpler structures, ultimately leading back to commercially available or easily synthesized starting materials like this compound. ub.edu Functional group interconversion (FGI) is a common strategy within retrosynthesis, where one functional group is converted into another to facilitate a key disconnection. ias.ac.inresearchgate.net For instance, a more complex group on the triazole ring might be retrosynthetically converted back to the basic amine of the precursor.

Ligand Design and Coordination Chemistry

Nitrogen-containing heterocycles, particularly triazoles, are prominent ligands in coordination chemistry. researchgate.net Their ability to form stable complexes with a wide range of metal ions allows for the creation of new materials and catalysts with tailored physical and chemical properties. researchgate.net

The 1,2,4-triazole (B32235) ring possesses multiple nitrogen atoms that can act as donor sites for metal ions. nih.gov Specifically, the nitrogen atoms at the 1- and 2-positions of the triazole ring are well-known to participate in metal coordination. mdpi.com A very common coordination mode for 1,2,4-triazole-based ligands is acting as a bridge between two metal centers, using the N1 and N2 atoms. mdpi.commdpi.com This μ₂-N1,N2 bridging capability is fundamental to the construction of polynuclear metal complexes, coordination polymers, and Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com

Studies on related 4-amino-4H-1,2,4-triazole complexes with silver(I) have shown the ligand bridging metal atoms to form two-dimensional coordination polymers. mdpi.com In these structures, the metal centers can adopt various geometries, such as linear or tetrahedral, depending on the coordination environment. mdpi.com Similarly, 1,2,4-triazole linkers have been used to create coordination polymers with metals like cadmium(II) and zinc(II), where the triazole ring again serves to connect adjacent metal ions. mdpi.com

Table 1: Examples of Metal Coordination with 1,2,4-Triazole Ligands

| Metal Ion(s) | Ligand Type | Coordination Mode | Resulting Structure | Citation(s) |

|---|---|---|---|---|

| Ag(I) | 4-amino-4H-1,2,4-triazole | μ₂-N1,N2 bridging | 2D Coordination Polymer | mdpi.com |

| Cd(II) | 1,2,4-Triazole Amino Acid | μ-N1,N2 bridging | 2D Network | mdpi.com |

| Zn(II) | 1,2,4-Triazole Amino Acid | μ-N1,N2 bridging | Octahedral Coordination Complex | mdpi.com |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Bidentate (S and amine N) | Tetrahedral and Square Planar Complexes | nih.gov |

Organometallic complexes are extensively used as catalysts in the production of commodity chemicals, polymers, and fine chemicals. nih.gov The development of new ligands is crucial for advancing organometallic catalysis. Given that this compound and its derivatives can act as effective ligands to form stable metal complexes, these complexes are promising candidates for catalytic applications.

The design of an organometallic catalyst often involves modifying the ligands to fine-tune the electronic and steric properties of the metal center, which in turn controls its catalytic activity and selectivity. The phenyl and amine substituents on the this compound scaffold provide sites for chemical modification, allowing for the systematic adjustment of these properties. While specific catalytic applications for complexes of this compound are an emerging area, the principles are well-established. For example, organometallic complexes of rhodium and cobalt are used in industrial hydroformylation and hydrogenation reactions. libretexts.org The catalytic cycle for such reactions typically involves steps like ligand substitution, oxidative addition, migratory insertion, and reductive elimination, all influenced by the nature of the ligands bound to the metal. libretexts.org

Materials Science Applications (excluding specific material properties)

The structural features of the triazole ring make it a component of interest for applications in materials science. The incorporation of triazole units into larger molecular or polymeric structures is a strategy being explored for the development of advanced functional materials. Research into related diphenyl-triazole-amine compounds has indicated their potential utility in the field of organic electronics. These molecules are being investigated for use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The inclusion of triazole moieties within polymer matrices has been shown to improve critical parameters like charge transport.

Furthermore, the ability of the triazole ring to act as a bridging ligand (as discussed in Section 7.2.1) is central to the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net The self-assembly of metal ions and triazole-based linkers leads to extended, often porous, networks. These materials represent a significant and active area of materials science research.

Future Research Challenges and Opportunities

The advancement of our understanding and application of this compound hinges on addressing key challenges in its synthesis, reactivity, and theoretical characterization. These challenges present significant opportunities for innovation in chemical science.

A primary challenge in the broader field of amine synthesis is the development of efficient and environmentally benign methodologies. rsc.org Traditional synthetic routes often rely on expensive, and sometimes toxic, metal catalysts or harsh reaction conditions. researchgate.net The pursuit of "green" chemistry principles offers a substantial opportunity for the synthesis of this compound. rsc.orgfau.eu

Future research will likely focus on:

Organocatalysis: Employing small organic molecules as catalysts to avoid the use of heavy metals. Systems involving in-situ generated organocatalysts, such as pyrrolidinium (B1226570) salts, have shown high efficacy in the synthesis of other cyclic amines at room temperature with high yields. fau.eu

Atom-Economic Reactions: Designing synthetic pathways, like multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. upi.edu

Greener Solvents: Shifting from traditional organic solvents to more sustainable alternatives like water or bio-based solvents. upi.edu

Catalyst-Free Syntheses: Exploring thermal or microwave-assisted reactions that may not require a catalyst, simplifying purification and reducing environmental impact.

Table 1: Comparison of Synthetic Approaches for Triazolamines

| Feature | Traditional Synthetic Methods | Emerging Sustainable Routes |

|---|---|---|

| Catalyst | Often requires expensive and/or toxic metal catalysts (e.g., copper, nickel). researchgate.net | Focus on organocatalysts, biocatalysts, or catalyst-free systems. fau.eu |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs greener solvents like water or alcohols, or solvent-free conditions. upi.edu |

| Energy Input | May require high temperatures and prolonged reaction times. upi.edu | Utilizes alternative energy sources like microwave irradiation for faster reactions. researchgate.net |

| Byproducts | Can generate significant amounts of waste, including inorganic salts. researchgate.net | Designed to be atom-economic, minimizing waste through high conversion and selectivity. fau.eu |